![molecular formula C16H22N2O2 B4544880 N-(sec-butyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4544880.png)
N-(sec-butyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Description
Synthesis Analysis
The synthesis of related pyrrolidinecarboxamide compounds often involves multi-step chemical processes that include the formation of the pyrrolidine ring and the attachment of various functional groups to achieve the desired structural specificity. For instance, Zhou et al. (2008) described the design, synthesis, and biological evaluation of a compound as an orally active histone deacetylase inhibitor, showcasing the complexity of synthesizing such molecules with specific biological activities (Zhou et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(sec-butyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been characterized using various analytical techniques. Tamazyan et al. (2007) detailed the crystal structure of a similar compound, highlighting the pyrrolidine ring's envelope conformation and how molecules are connected via hydrogen bonding (Tamazyan et al., 2007).
Chemical Reactions and Properties
The chemical reactions involving pyrrolidinecarboxamides can vary widely depending on the functional groups attached to the pyrrolidine ring. The reactivity can be influenced by the presence of electron-donating or withdrawing groups, affecting the compound's chemical behavior in synthetic routes or biological environments.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding how these compounds interact in different environments. Banerjee et al. (2002) studied the crystal structure and molecular conformation of a solvated pyrrolidinecarboxamide, providing insights into the compound's solubility and stability (Banerjee et al., 2002).
properties
IUPAC Name |
N-butan-2-yl-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-4-12(3)17-16(20)13-9-15(19)18(10-13)14-7-5-11(2)6-8-14/h5-8,12-13H,4,9-10H2,1-3H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLIPFCKFBFKLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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